Homopterocarpin Homopterocarpin (6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c][1]benzopyran is a member of pterocarpans.
Homopterocarpin is a natural product found in Ononis viscosa, Platymiscium floribundum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 606-91-7
VCID: VC21334782
InChI: InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1
SMILES:
Molecular Formula: C17H16O4
Molecular Weight: 284.31 g/mol

Homopterocarpin

CAS No.: 606-91-7

VCID: VC21334782

Molecular Formula: C17H16O4

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

Homopterocarpin - 606-91-7

Description

Homopterocarpin is a naturally occurring compound classified as a pterocarpan, a type of isoflavonoid. It is primarily derived from various plant species, notably from the genus Pterocarpus and Canavalia lineata. The chemical structure of homopterocarpin features a complex arrangement of rings and functional groups, specifically with methoxy substituents at positions 3 and 9 on the pterocarpan skeleton .

Biological Activities

Homopterocarpin exhibits a range of biological activities, making it a compound of interest for therapeutic applications:

  • Monoamine Oxidase Inhibition: Homopterocarpin is a potent inhibitor of human monoamine oxidase-B (hMAO-B), with an IC₅₀ of 0.72 µM. This activity suggests its potential use in treating neurological disorders .

  • Hepatoprotective Effects: Studies have shown that homopterocarpin contributes to the hepatoprotective and antioxidant potentials of Pterocarpus erinaceus extract, particularly in acetaminophen-induced liver damage .

  • Anticancer Properties: Homopterocarpin has been reported to have anticancer effects, although its toxicity profile varies across different cell lines .

  • Gastroprotection: It offers gastroprotection against indomethacin-induced ulcers through antioxidative mechanisms and modulation of gastric homeostasis .

Research Findings

Recent studies highlight the diverse applications of homopterocarpin:

Biological ActivityDescriptionKey Findings
hMAO-B InhibitionPotent inhibitor of hMAO-BIC₅₀ = 0.72 µM
HepatoprotectionProtects against acetaminophen-induced liver damageEnhanced antioxidant activity
AnticancerShows moderate toxicity to neuroblastoma cellsNon-toxic to normal and certain cancer cells
GastroprotectionOffers protection against indomethacin-induced ulcersAntioxidative mechanisms

Interaction with Proteins

Homopterocarpin interacts with human serum albumin (HSA) and human aldehyde dehydrogenase (hALDH), with a binding affinity to HSA subdomain IB of −10.1 kcal/mol. These interactions are primarily driven by hydrophobic forces .

CAS No. 606-91-7
Product Name Homopterocarpin
Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
IUPAC Name (6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene
Standard InChI InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1
Standard InChIKey VPGIGLKLCFOWDN-YOEHRIQHSA-N
Isomeric SMILES COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC
Canonical SMILES COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC
Synonyms Medicarpin methyl ether
PubChem Compound 101795
Last Modified Aug 15 2023

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